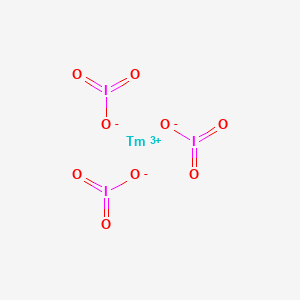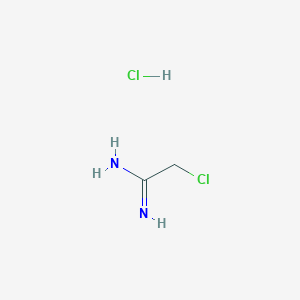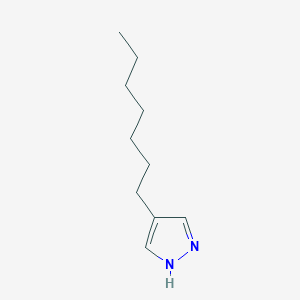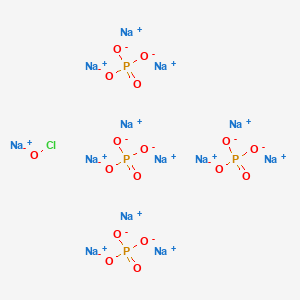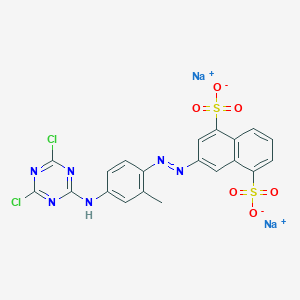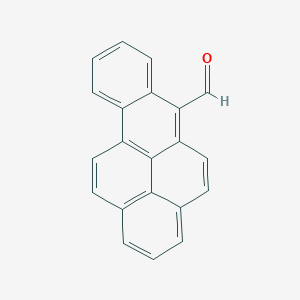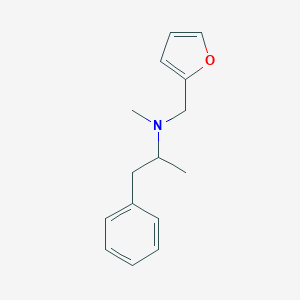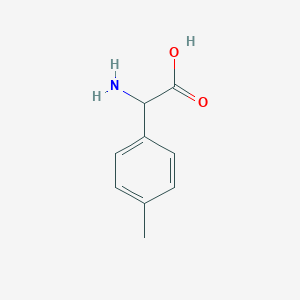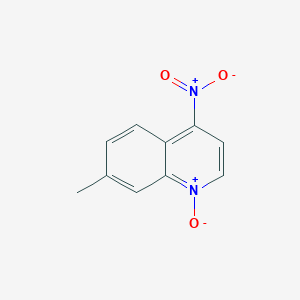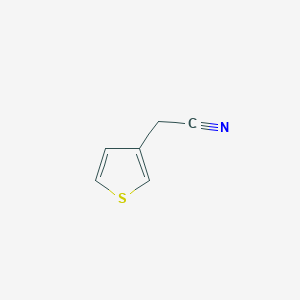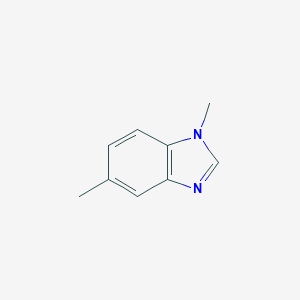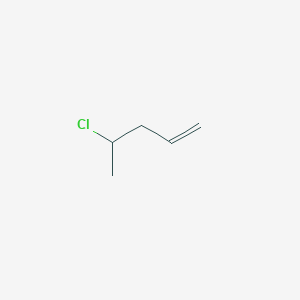
4-Chloro-1-pentene
Übersicht
Beschreibung
4-Chloro-1-pentene is a chemical compound that is used in various scientific research applications. It is a colorless liquid that is soluble in organic solvents and has a molecular weight of 120.58 g/mol. This chemical compound is widely used in the field of organic chemistry due to its ability to react with other compounds and form new chemical bonds.
Wissenschaftliche Forschungsanwendungen
4-Chloro-1-pentene is used in various scientific research applications. It is used as a starting material in the synthesis of various organic compounds. It is also used in the study of the mechanism of action of enzymes and proteins. It is used as a reagent in the synthesis of chiral compounds. It is also used in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-1-pentene is not well understood. It is believed to react with other compounds and form new chemical bonds. It is also believed to interact with enzymes and proteins and affect their activity.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-Chloro-1-pentene are not well understood. It is believed to be toxic to cells and can cause cell death. It is also believed to affect the activity of enzymes and proteins.
Vorteile Und Einschränkungen Für Laborexperimente
4-Chloro-1-pentene has several advantages and limitations for lab experiments. It is a versatile reagent that can be used in the synthesis of various organic compounds. It is also relatively easy to handle and store. However, it is toxic and can be hazardous to handle. It also requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the study of 4-Chloro-1-pentene. One direction is the study of its mechanism of action and its interaction with enzymes and proteins. Another direction is the synthesis of new compounds using 4-Chloro-1-pentene as a starting material. Another direction is the study of its toxicity and its effects on cells and organisms. Overall, the study of 4-Chloro-1-pentene has the potential to lead to the development of new drugs and agrochemicals.
Synthesemethoden
4-Chloro-1-pentene can be synthesized by the reaction of 1-pentene with chlorine gas. The reaction is carried out in the presence of a catalyst such as iron or aluminum chloride. The reaction yields 4-Chloro-1-pentene and hydrogen chloride gas. The reaction can be represented as follows:
C5H10 + Cl2 → C5H9Cl + HCl
Eigenschaften
IUPAC Name |
4-chloropent-1-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl/c1-3-4-5(2)6/h3,5H,1,4H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGJOILKRSNJMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90909391 | |
| Record name | 4-Chloropent-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90909391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.58 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-pentene | |
CAS RN |
10524-08-0 | |
| Record name | 4-Chloro-1-pentene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010524080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloropent-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90909391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Isopropylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B78017.png)
![Disodium 2,5-dichloro-4-[4-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B78019.png)
